Cas no 882-33-7 (Phenyl disulfide)

Fenyl disulfide (C12H10S2) is een organische verbinding bestaande uit twee fenylgroepen verbonden door een disulfidebrug. Deze kleurloze tot lichtgele vaste stof wordt veel gebruikt als tussenproduct in organische synthese, met name voor de productie van farmaceutische stoffen, rubberchemicaliën en agrochemicaliën. Het product kenmerkt zich door een hoge stabiliteit en reactiviteit, waardoor het geschikt is voor diverse chemische modificaties. Fenyl disulfide dient ook als effectieve vulkanisatieversneller in de rubberindustrie en als precursor voor thiofenen. Door zijn zuivere samenstelling en consistente kwaliteit is het een betrouwbaar reagens voor onderzoeks- en industriële toepassingen.
Phenyl disulfide structure
Phenyl disulfide structure
Product Name:Phenyl disulfide
CAS-nummer:882-33-7
MF:C12H10S2
MW:218.337800502777
MDL:MFCD00003065
CID:40189
PubChem ID:13436
Update Time:2026-03-30

Phenyl disulfide Chemische en fysische eigenschappen

Naam en identificatie

    • AKOS 94361
    • BIPHENYL DISULFIDE
    • DIPHENYL DISULFIDE
    • DIPHENYL DISULPHIDE
    • DIPHENYLDISULPIDE
    • FEMA 3225
    • PHENYL DISULFIDE
    • PHENYL DISULPHIDE
    • (Phenyldisulfanyl)benzene
    • Disulfide,diphenyl
    • dlphenyldisulfide
    • USAF e-1
    • phenyldithiobenzene
    • DIPHENTYL DISULFIDE
    • 1,1'-Dithiobisbenzene
    • 4,4'-Dithiobis(benzene)
    • Diphenyl persulfide
    • NSC 2689
    • disulfide diphenyl
    • 1,2-diphenyldisulfane
    • Disulfide, diphenyl
    • diphenyldisulfide
    • 1,1'-dithiodibenzene
    • Phenyldisulfide
    • diphenyldisulphide
    • FEMA No. 3225
    • Phenyl disulfide, 99%
    • 1,1'-disulfanediyldibenzene
    • MLS000069663
    • NSC2689
    • GUUVPOWQJOLRAS-UHFFFAOYSA-N
    • 7P54H519IJ
    • SMR000059177
    • phenyi
    • Diphenyl disulfide (ACI)
    • Phenyl disulfide (8CI)
    • 1,1′-Dithiodibenzene
    • DPDS
    • Phenyl disulfide,99%
    • Phenyl disulfide
    • MDL: MFCD00003065
    • Inchi: 1S/C12H10S2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H
    • InChI-sleutel: GUUVPOWQJOLRAS-UHFFFAOYSA-N
    • LACHT: S(C1C=CC=CC=1)SC1C=CC=CC=1
    • BRN: 639794

Berekende eigenschappen

  • Exacte massa: 218.02200
  • Monoisotopische massa: 218.022392
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 14
  • Aantal draaibare bindingen: 3
  • Complexiteit: 128
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.4
  • Topologisch pooloppervlak: 50.6
  • Oppervlakte lading: 0
  • Aantal tautomers: none

Experimentele eigenschappen

  • Kleur/vorm: 白色粉末
  • Dichtheid: 1.353
  • Smeltpunt: 58-60 °C (lit.)
  • Kookpunt: 191-192 ºC
  • Vlampunt: 310°C
  • Brekindex: 1,441-1,444
  • Oplosbaarheid: xylene: soluble3%, clear, colorless to yellow
  • Waterverdelingscoëfficiënt: Insoluble in water.
  • Stabiliteit/houdbaarheid: Stable. Incompatible with strong oxidizing agents, strong bases.
  • PSA: 50.60000
  • LogboekP: 4.48600
  • FEMA: 3225 | PHENYL DISULFIDE
  • Oplosbaarheid: 溶于乙醇、苯和乙醚,不溶于水。

Phenyl disulfide Beveiligingsinformatie

  • Symbool: GHS07 GHS09
  • Prompt:警告
  • Signaalwoord:Warning
  • Gevaarverklaring: H315,H319,H335,H400
  • Waarschuwingsverklaring: P261,P273,P305+P351+P338
  • Vervoersnummer gevaarlijk materiaal:UN 3335
  • WGK Duitsland:3
  • Code gevarencategorie: 36/37/38-50/53
  • Veiligheidsinstructies: S26-S37/39
  • FLUKA MERK F CODES:13
  • RTECS:SS6825000
  • Identificatie van gevaarlijk materiaal: Xi
  • Risicozinnen:R36/37/38
  • Gevaarklasse:9
  • PackingGroup:III
  • TSCA:T
  • Opslagvoorwaarde:Sealed in dry,Room Temperature(BD125827)

Phenyl disulfide Douanegegevens

  • HS-CODE:2930909090
  • Douanegegevens:

    中国海关编码:

    2930909090

    概述:

    2930909090. 其他有机硫化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Phenyl disulfide Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Fluorochem
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882-33-7 98%
5g
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£14.00 2022-03-01
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Fluorochem
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Diphenyl disulfide
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£140.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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Phenyl disulfide
882-33-7 99%
250g
¥599.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P101812-50g
Phenyl disulfide
882-33-7 99%
50g
¥149.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P101812-10g
Phenyl disulfide
882-33-7 99%
10g
¥42.90 2023-09-01
Apollo Scientific
OR0792-25g
Diphenyl disulphide
882-33-7
25g
£55.00 2023-09-01
Apollo Scientific
OR0792-100g
Diphenyl disulphide
882-33-7
100g
£80.00 2023-09-01

Phenyl disulfide Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Dabco Solvents: Acetonitrile ;  15 min, rt
Referentie
Tuning Selectivity in the Visible-Light-Promoted Coupling of Thiols with Alkenes by EDA vs TOCO Complex Formation
Das, Anupam; et al, ACS Omega, 2023, 8(20), 18275-18289

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Acetic acid ;  1 h, 22 °C; 0.25 h, 22 °C
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water
Referentie
One-Pot Synthesis of N-Iodo Sulfoximines from Sulfides
Zupanc, Anze; et al, Journal of Organic Chemistry, 2021, 86(8), 5991-6000

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: 2,5-Dimercapto-1,3,4-thiadiazole dipotassium salt Catalysts: Copper(2+) 1,3,5-benzenetricarboxylate (2:3) Solvents: Dimethylformamide ;  4 h, 100 °C
Referentie
Dipotassium 1,3,4-thiadiazole-2,5-bis(thiolate) as a new S-donor for direct synthesis of symmetrical disulfides
Soleiman-Beigi, Mohammad; et al, Scientific Reports, 2022, 12(1),

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide ,  Potassium sulfide Catalysts: 1,10-Phenanthroline ,  Iron oxide (Fe2O3) Solvents: Dimethylformamide ;  3.5 h, 120 °C
Referentie
Magnetic iron oxide nanoparticles/K2S: a simple and scale-up method for the direct synthesis of symmetrical disulfides from aryl halides
Soleiman-Beigi, Mohammad; et al, Journal of the Iranian Chemical Society, 2018, 15(7), 1545-1550

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Potassium carbonate ,  Potassium fluoride ,  S8 Catalysts: Cupric acetate Solvents: Polyethylene glycol ;  7 h, 80 °C
Referentie
Copper-Catalyzed C-S Bond Formation via the Cleavage of C-O Bonds in the Presence of S8 as the Sulfur Source
Rostami, Abed; et al, Synthesis, 2017, 49(22), 5025-5038

Productiemethode 6

Reactievoorwaarden
Referentie
Benzenesulfenanilidyl radicals. Reactivity of 4'-methoxy- and 4'-methoxy-2-nitrobenzenesulfenanilidyl radicals
Benati, Luisa; et al, Journal of the Chemical Society, 1982, (12), 3049-53

Productiemethode 7

Reactievoorwaarden
1.1 Catalysts: Sulfuric acid Solvents: Benzene ;  1 h, 80 °C
Referentie
Integration of a Four-Step Reaction into One-Pot under the Coexistence of Silica-Gel-Supported Acid and Base Reagents: Synthesis of Benzo- and Naphthothiophenes Using NaHSO4/SiO2 and Na2CO3/SiO2
Hayakawa, Mamiko; et al, Synthesis, 2019, 51(12), 2572-2578

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid
Referentie
Reaction of α-keto sulfoxides with hydrogen chloride and trichloroacetic acid
Wakui, Toshimitsu; et al, Bulletin of the Chemical Society of Japan, 1978, 51(10), 3081-2

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Potassium tert-butoxide Catalysts: Copper bromide (CuBr2) Solvents: 1,4-Dioxane ;  16 h, 120 °C
Referentie
Copper-Catalyzed Direct Thiolation of Ketones Using Sulfonohydrazides: A Synthetic Route to Benzylic Thioethers
Jadhao, Amardeep Ramprasad ; et al, Journal of Organic Chemistry, 2023, 88(19), 14078-14087

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Tetrabutylammonium iodide ,  Diethyl phosphate Catalysts: Triphenylphosphine ,  Di-μ-chlorobis[(1,2,5,6-η)-1,3,5,7-cyclooctatetraene]dirhodium Solvents: N-Methyl-2-pyrrolidone ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  rt; 24 h, 5 bar, 110 °C; 110 °C → rt
1.2 Reagents: Water ;  rt
Referentie
Carbonylative Synthesis of 3-Substituted Thiochromenones via Rhodium-Catalyzed [3 + 2 + 1] Cyclization of Different Aromatic Sulfides, Alkynes, and Carbon Monoxide
Zhu, Fengxiang; et al, Journal of Organic Chemistry, 2018, 83(21), 13612-13617

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Sodium thiosulfate ,  Oxygen Catalysts: Molybdate(3-), chromatehexa-μ3-hydroxyhexa-μ-oxododecaoxohexa-, ammonium (1:3) Solvents: Toluene ,  Water ;  24 h, 100 °C
Referentie
Transformation of arylboronic acids with sodium thiosulfate into organodisulfides catalyzed by a recyclable polyoxometalate-based Cr(III) catalyst
Li, Huiyi; et al, Green Chemistry, 2021, 23(16), 6059-6064

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide ,  Sulfur Catalysts: Triaqua[μ-[1,3,5-benzenetricarboxylato(3-)-κO1:κO′1]][μ3-[1,3,5-benzenetricarbox… Solvents: Water ,  Polyethylene glycol bis(2-aminoethyl) ether ;  7.5 h, 130 °C
Referentie
The direct synthesis of symmetrical disulfides and diselenides by metal-organic framework MOF-199 as an efficient heterogenous catalyst
Soleiman-Beigi, Mohammad; et al, RSC Advances, 2015, 5(106), 87564-87570

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Copper(II) triflate Solvents: 1,4-Dioxane
Referentie
A method for the synthesis of alkynyl phenyl sulfides from alkynyltrimethylsilanes. A novel, efficient synthesis of the thienamycin intermediate from 3(R)-hydroxybutyric acid
Miyachi, Nobuhide; et al, Journal of Organic Chemistry, 1990, 55(7), 1975-6

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: 2,2′-Bipyridine ,  Oxygen Solvents: Acetic acid ;  18 h, 100 °C
Referentie
Copper-catalyzed synthesis of β-haloalkenyl chalcogenides by addition of dichalcogenides to internal alkynes and its application to synthesis of (Z)-tamoxifen
Taniguchi, Nobukazu, Tetrahedron, 2009, 65(14), 2782-2790

Productiemethode 15

Reactievoorwaarden
1.1 Reagents: Iron
Referentie
Novel deoxygenation of thiosulfonates and sulfoxides with reduced iron
Fujisawa, Tamotsu; et al, Chemistry Letters, 1973, (12), 1241-2

Productiemethode 16

Reactievoorwaarden
1.1 Reagents: Benzenemethanaminium, N,N,N-triethyl-, (T-4)-tetrathioxomolybdate(2-) (2:1) Solvents: Acetonitrile ;  1 - 15 h, rt
Referentie
Benzyltriethylammonium tetrathiomolybdate
Prabhu, Kandikere R.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2004, 1, 1-5

Productiemethode 17

Reactievoorwaarden
1.1 Reagents: Triphenylphosphine ,  Iodine Solvents: Water ;  12 h, 100 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referentie
Iodine-mediated thiolation of phenol/phenylamine derivatives and sodium arylsulfinates in neat water
Wang, Dingyi; et al, RSC Advances, 2015, 5(130), 108030-108033

Productiemethode 18

Reactievoorwaarden
1.1 Reagents: Iron ,  Hydrochloric acid Solvents: Dimethylformamide ;  9 h, 130 °C
Referentie
Homocouplings of Sodium Arenesulfinates: Selective Access to Symmetric Diaryl Sulfides and Diaryl Disulfides
Yu, Xin-Zhang; et al, Molecules, 2022, 27(19),

Productiemethode 19

Reactievoorwaarden
1.1 Reagents: Triethyl phosphite ,  Iodine ,  Silica ;  54 min, rt
1.2 Solvents: Ethyl acetate ;  30 min, rt
Referentie
Controllable and chemo-selective conversion of sodium sulfinates to disulfides or thiosulfonates by a solvent-free mechanochemical approach
Wang, Jinjing; et al, Tetrahedron, 2023, 139,

Productiemethode 20

Reactievoorwaarden
1.1 Reagents: Sodium azide
Referentie
Formation of sulfur-sulfur bonds by nucleophilic attack on sulfenyl halides and thiocyanates
Chaudri, Tanweer A., Pakistan Journal of Scientific and Industrial Research, 1976, 19(1), 1-3

Productiemethode 21

Reactievoorwaarden
1.1 Reagents: Triphenylphosphine Solvents: Dimethylformamide ;  5 min, rt; 3 h, 80 °C
Referentie
Regioselective direct sulfenylation of glycals using arylsulfonyl chlorides in the presence of triphenylphosphine: access to C2-thioaryl glycosides
Kumar, Harikesh; et al, New Journal of Chemistry, 2022, 46(7), 3426-3430

Productiemethode 22

Reactievoorwaarden
1.1 Reagents: Sodium iodide Solvents: Acetonitrile
1.2 Reagents: Tungsten hexachloride
1.3 Reagents: Sodium hydroxide Solvents: Water
Referentie
Efficient deoxygenation of sulfoxides to thioethers and reductive coupling of sulfonyl chlorides to disulfides with tungsten hexachloride
Firouzabadi, Habib; et al, Synthesis, 1999, (3), 500-502

Productiemethode 23

Reactievoorwaarden
1.1 Reagents: Tetrabutylammonium iodide Catalysts: p-Toluenesulfonic acid Solvents: 1,2-Dichloroethane ;  12 h, 80 °C
Referentie
Byproduct promoted regioselective sulfenylation of indoles with sulfinic acids
Liu, Cong-Rong; et al, Organic & Biomolecular Chemistry, 2015, 13(8), 2251-2254

Productiemethode 24

Reactievoorwaarden
1.1 Reagents: p-Toluenesulfonic acid ,  Tetrabutylammonium iodide ;  10 min, rt → 70 °C; 10 min, 70 °C; 70 °C → rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Referentie
Microwave-assisted regioselective sulfenylation of indoles under solvent- and metal-free conditions
Rahaman, Rajjakfur; et al, RSC Advances, 2016, 6(23), 18929-18935

Productiemethode 25

Reactievoorwaarden
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Eosin B Solvents: 1,2-Dichloroethane ;  24 h, rt
Referentie
Visible light-induced C-H sulfenylation using sulfinic acids
Sun, Pengfei; et al, Green Chemistry, 2017, 19(20), 4785-4791

Productiemethode 26

Reactievoorwaarden
1.1 Reagents: Iodobenzene diacetate Solvents: Methanol ;  1 min, 25 °C
Referentie
Highly Chemoselective NH- and O-Transfer to Thiols Using Hypervalent Iodine Reagents: Synthesis of Sulfonimidates and Sulfonamides
Tota, Arianna; et al, Organic Letters, 2018, 20(9), 2599-2602

Productiemethode 27

Reactievoorwaarden
1.1 Reagents: Aluminum ,  Stannous chloride Solvents: Methanol
Referentie
Chemistry of Trichlorofluoromethane: Synthesis of Chlorofluoromethyl Phenyl Sulfone and Fluoromethyl Phenyl Sulfone and Some of Their Reactions
Saikia, Anil K.; et al, Journal of Organic Chemistry, 2001, 66(3), 643-647

Productiemethode 28

Reactievoorwaarden
1.1 Reagents: Cesium carbonate ,  Potassium fluoride ,  S8 Catalysts: Cupric acetate Solvents: Polyethylene glycol ;  7 h, 110 °C
Referentie
Efficient Cu-catalyzed one-pot odorless synthesis of sulfides from triphenyltin chloride, aryl halides and S8 in PEG
Rostami, Abed; et al, Tetrahedron Letters, 2016, 57(2), 192-195

Productiemethode 29

Reactievoorwaarden
1.1 Reagents: Triethylamine ,  Sulfur ,  Potassium fluoride Catalysts: Cupric acetate Solvents: Polyethylene glycol ;  17 h, 110 °C
Referentie
Copper-Catalyzed Thioetherification Reactions of Alkyl Halides, Triphenyltin Chloride, and Arylboronic Acids with Nitroarenes in the Presence of Sulfur Sources
Rostami, Abed; et al, Journal of Organic Chemistry, 2015, 80(17), 8694-8704

Productiemethode 30

Reactievoorwaarden
1.1 Reagents: Potassium thiocyanate ,  Potassium carbonate ,  4-Iodoanisole ,  Potassium fluoride Catalysts: Cupric acetate Solvents: Dimethylformamide ;  8 h, 60 °C
Referentie
Efficient Cu-catalyzed one-pot odorless synthesis of sulfides from triphenyltin chloride, aryl halides and S8 in PEG
Rostami, Abed; et al, Tetrahedron Letters, 2016, 57(2), 192-195

Productiemethode 31

Reactievoorwaarden
Referentie
Microwave thermolysis. VII: Oxidative coupling of thiol acetates and esters using "Clayan" in dry media
Meshram, H. M.; et al, Synthetic Communications, 1999, 29(15), 2705-2709

Productiemethode 32

Reactievoorwaarden
1.1 Reagents: Sulfuric acid
Referentie
A singular property of thioesters of acetic acid
Charonnat, Raymond; et al, Compt. rend., 1954, 238, 119-21

Productiemethode 33

Reactievoorwaarden
1.1 Reagents: Potassium acetate Catalysts: Iodine Solvents: Dichloromethane ;  6 h, 90 °C
Referentie
A Novel Approach to Access Aryl Iodides and Disulfides via Dehydrazination of Arylhydrazines and Arylsulfonylhydrazides
Balgotra, Shilpi; et al, ChemistrySelect, 2018, 3(10), 2800-2804

Productiemethode 34

Reactievoorwaarden
1.1 Reagents: Silver carbonate ,  Cesium carbonate ,  Oxygen ,  S8 Catalysts: 1,10-Phenanthroline ,  Cuprous iodide Solvents: Dimethylformamide ;  130 °C
Referentie
Copper-Catalyzed One-Pot Synthesis of Chalcogen-Benzothiazoles/Imidazo[1,2-a]pyridines with Sulfur/Selenium Powder and Aryl Boronic Acids
Guo, Tao; et al, Synlett, 2018, 29(11), 1530-1536

Productiemethode 35

Reactievoorwaarden
1.1 Reagents: Hydroxylamine-O-sulfonic acid ,  Sodium pyrosulfite Catalysts: Palladium chloride ,  Pyridinium, 2-(dicyclohexylphosphino)-1-phenyl-, chloride (1:1) Solvents: Acetamide ,  Choline chloride ;  12 h, 80 °C
1.2 Reagents: Iodine ;  20 min, 80 °C
1.3 Reagents: Water
Referentie
Deep Eutectic Solvents as Reaction Media for the Palladium-Catalysed C-S Bond Formation: Scope and Mechanistic Studies
Marset, Xavier; et al, Chemistry - A European Journal, 2017, 23(44), 10522-10526

Productiemethode 36

Reactievoorwaarden
1.1 Reagents: 1,3,4-Oxadiazole-2(3H)-thione, 5-methyl-, potassium salt (1:1) Catalysts: Triaqua[μ-[1,3,5-benzenetricarboxylato(3-)-κO1:κO′1]][μ3-[1,3,5-benzenetricarbox… Solvents: Dimethylformamide ,  Water ;  6 h, 130 °C
Referentie
Metal Organic Framework 199- Catalyzed Domino Sulfur-Coupling and Transfer Reactions: The Direct Synthesis of Symmetric Diaryl Disulfides from Aryl Halides
Soleiman-Beigi, Mohammad; et al, Catalysis Letters, 2016, 146(8), 1497-1504

Productiemethode 37

Reactievoorwaarden
1.1 Reagents: Acetic acid ,  Potassium iodide Catalysts: 1,10-Phenanthroline ;  18 h, 100 °C
Referentie
Aerobic Copper-Catalyzed Acetoxysulfenylation and Hydrosulfenylation of Alkenes with Thiols
Taniguchi, Nobukazu, ChemistrySelect, 2018, 3(22), 6209-6213

Productiemethode 38

Reactievoorwaarden
1.1 Reagents: Sodium iodide Solvents: Acetonitrile
1.2 Reagents: Tungsten hexachloride
1.3 Reagents: Sodium hydroxide Solvents: Water
Referentie
Efficient deoxygenation of sulfoxides to thioethers and reductive coupling of sulfonyl chlorides to disulfides with tungsten hexachloride
Firouzabadi, Habib; et al, Synthesis, 1999, (3), 500-502

Productiemethode 39

Reactievoorwaarden
1.1 Catalysts: Iodine ,  Phosphorus trichloride (silica gel supported) Solvents: Acetonitrile ;  5 h, reflux
1.2 Reagents: Sodium thiosulfate ;  reflux
Referentie
Deoxygenation of sulfoxides and reductive coupling of sulfonyl chlorides, sulfinates, and thiosulfonates using Silphos [PCl3-n(SiO2)n] as a heterogeneous phosphine reagent
Iranpoor, Nasser; et al, Synlett, 2005, (9), 1447-1449

Productiemethode 40

Reactievoorwaarden
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylformamide ;  1.5 h, rt
Referentie
Transition-Metal-Free Selective Synthesis of (Z)-1,2-Diarylthio-1-arylalkenes, (2-Arylethene-1,1,2-triyl)tris(arylsulfane)s and Alkynyl Sulfides from Thiocyanates and Terminal Arylalkynes
Yang, Lian; et al, ChemistrySelect, 2019, 4(1), 311-315

Productiemethode 41

Reactievoorwaarden
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Dimethyl sulfoxide ;  9 h, rt
Referentie
Synthesis of diaryl disulfides via mild reduction of arylsulfinates with hydrazine monohydrate in DMSO
Zhu, Rui-Heng; et al, Synthetic Communications, 2012, 42(8), 1108-1114

Productiemethode 42

Reactievoorwaarden
1.1 Reagents: Trichlorosilane
Referentie
Reductive formation of disulfides from sulfenyl, sulfinyl, and sulfonyl derivatives using tri-n-propylamine and trichlorosilane
Chan, Tak-Hang; et al, Journal of the American Chemical Society, 1970, 92(24), 7224-5

Productiemethode 43

Reactievoorwaarden
1.1 Reagents: Cyclohexane ,  Carbon monoxide ,  Diethyl phosphite Catalysts: Iodine Solvents: Acetonitrile ;  20 bar, rt; 24 h, 120 °C
Referentie
Synthesis of Thioethers and Thioesters with Alkyl Arylsulfinates as the Sulfenylation Agent under Metal-Free Conditions
Li, Yahui; et al, Chemistry - An Asian Journal, 2016, 11(24), 3503-3507

Productiemethode 44

Reactievoorwaarden
1.1 Solvents: Toluene ;  10 min, rt; 24 h, 130 °C
Referentie
Synthesis of di(hetero)aryl sulfides by directly using arylsulfonyl chlorides as a sulfur source
Wu, Qian; et al, Chemical Communications (Cambridge, 2011, 47(32), 9188-9190

Productiemethode 45

Reactievoorwaarden
1.1 Reagents: Sulfur dioxide ,  Water Catalysts: Iodine Solvents: 1,2-Dimethoxyethane ;  8 h, 60 °C; 60 °C → 100 °C
Referentie
Study on improvement of diphenyl disulfide synthesis
Zhu, Bei-bei; et al, Gaoxiao Huaxue Gongcheng Xuebao, 2020, 34(4), 963-968

Productiemethode 46

Reactievoorwaarden
1.1 Catalysts: Iodine ,  Phosphorus trichloride (silica gel supported) Solvents: Acetonitrile ;  10 h, reflux
1.2 Reagents: Sodium thiosulfate ;  reflux
Referentie
Deoxygenation of sulfoxides and reductive coupling of sulfonyl chlorides, sulfinates, and thiosulfonates using Silphos [PCl3-n(SiO2)n] as a heterogeneous phosphine reagent
Iranpoor, Nasser; et al, Synlett, 2005, (9), 1447-1449

Phenyl disulfide Raw materials

Phenyl disulfide Preparation Products

Phenyl disulfide Leveranciers

Amadis Chemical Company Limited
Goudlid
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(CAS:882-33-7)(phenyldisulfanyl)benzene
Ordernummer:A1207331
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Hoeveelheid:500g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 03:46
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Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
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(CAS:882-33-7)Phenyl disulfide
Ordernummer:LE5122
Voorraadstatus:in Stock
Hoeveelheid:25KG,200KG,1000KG
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 20 June 2025 11:46
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Phenyl disulfide Spectrogram

GC-MS EI-B
GC-MS
13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:882-33-7)(phenyldisulfanyl)benzene
A1207331
Zuiverheid:99%
Hoeveelheid:500g
Prijs ($):162.0
E-mail
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:882-33-7)Phenyl disulfide
LE5122
Zuiverheid:99%
Hoeveelheid:25KG,200KG,1000KG
Prijs ($):Onderzoek
E-mail